molecular formula C15H18N2O2 B2401165 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea CAS No. 1788675-08-0

1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea

Número de catálogo: B2401165
Número CAS: 1788675-08-0
Peso molecular: 258.321
Clave InChI: FADZLIWGVGSQKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea is a synthetic urea derivative designed for chemical biology and drug discovery research. This compound features a furan heterocycle, a substituted propan-2-yl linker, and an ortho-tolyl group, all connected by a central urea pharmacophore known for its versatile hydrogen-bonding capabilities. The molecular formula is C15H18N2O2, and it has a molecular weight of 258.32 g/mol . Urea-containing compounds are of significant interest in medicinal chemistry due to their ability to form multiple, strong hydrogen bonds with biological targets, such as enzymes and receptors . The urea group can act as both a hydrogen bond donor and acceptor, which often enhances the potency and selectivity of research compounds by improving their interaction with protein active sites . This makes derivatives like 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea valuable scaffolds for probing biological mechanisms and structure-activity relationships (SAR). While the specific biological profile of this compound is under investigation, its structural features are associated with diverse pharmacological research applications. Furan and other heterocyclic rings are common in bioactive molecules and are frequently explored for their potential in anticancer and antimicrobial agent development . Researchers can utilize this urea derivative as a key intermediate or a final product in programs aimed at developing novel therapeutic agents, studying enzyme inhibition, or investigating cell signaling pathways. Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Propiedades

IUPAC Name

1-[1-(furan-3-yl)propan-2-yl]-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-5-3-4-6-14(11)17-15(18)16-12(2)9-13-7-8-19-10-13/h3-8,10,12H,9H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADZLIWGVGSQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea typically involves the reaction of 1-(furan-3-yl)propan-2-amine with o-tolyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Possible applications in the development of organic semiconductors or polymers.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic compounds.

Mecanismo De Acción

The mechanism of action of 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and urea linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Key Observations :

  • Thiourea vs. Urea : The thiourea analogue () exhibits higher reactivity but lower thermal stability compared to urea derivatives due to the weaker C=S bond .
  • Substituent Effects: Replacing o-tolyl with 3-chlorophenyl () increases molecular weight (278.73 vs.
  • Heterocyclic Variations : Pyrrole-containing analogues () demonstrate stronger metal-coordination capabilities, whereas furan derivatives prioritize π-π stacking interactions .

Comparison :

  • The target compound may follow a traditional isocyanate-amine coupling route, similar to and .
  • highlights greener synthetic approaches using deep eutectic solvents, which could improve sustainability compared to volatile organic solvents like acetone .

Physicochemical Properties

Property 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea 1-(2-Furoyl)-3-(o-tolyl)thiourea 1-(3-Chlorophenyl) Analogue
Molecular Weight ~265 g/mol 268.31 g/mol 278.73 g/mol
Solubility Likely low (hydrophobic aryl groups) Low (thiourea less polar) Very low (Cl increases logP)
Melting Point Not reported 162–164°C Not reported
Crystallinity Predicted amorphous Monoclinic crystal system Not reported

Patent and Industrial Relevance

describes a carboxamide derivative with a trifluoromethyl-furan moiety, underscoring the industrial interest in furan-containing compounds for drug development. The target compound’s urea scaffold could be similarly optimized for intellectual property claims, particularly in agrochemicals .

Actividad Biológica

1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea is an organic compound notable for its unique structural features, including a furan ring and a tolyl group linked through a urea functional group. These characteristics suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Structure C14H17N2O2\text{Chemical Structure }\quad \text{C}_{14}\text{H}_{17}\text{N}_{2}\text{O}_{2}

Key Features:

  • Furan Ring: Contributes to electron-rich properties.
  • Tolyl Group: Enhances lipophilicity, affecting pharmacokinetics.

Synthesis

The synthesis typically involves the reaction of furan derivatives with o-tolyl isocyanate under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, with reaction temperatures optimized for yield and purity .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, derivatives similar to 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea have shown significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HCT1169.8Induces cell cycle arrest at G0/G1 phase; downregulates CDK4 and CDK6 .
SW48014Triggers apoptosis and autophagy .
A37512Suppresses angiogenesis and metastasis .

The most promising derivatives demonstrated selective cytotoxicity towards cancer cells over normal cells, indicating a favorable therapeutic index.

The mechanism by which 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea exerts its biological effects involves interactions with biological macromolecules. The furan ring and urea moiety facilitate hydrogen bonding, influencing enzyme activity and cellular pathways. For instance, molecular docking studies suggest that the compound interacts with key residues in cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate potential antimicrobial activity. The compound's structural features may enhance its interaction with bacterial membranes or enzymes, although specific data on its efficacy against particular pathogens remain limited.

Case Studies

A case study involving the evaluation of related urea derivatives showed that modifications to the urea structure can significantly impact biological activity. For instance, compounds with longer aliphatic chains exhibited improved antiproliferative effects compared to their shorter counterparts .

Q & A

Q. What are the critical steps in synthesizing 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?

  • Synthetic Route : The synthesis typically involves coupling a furan-containing propan-2-ylamine intermediate with an o-tolyl isocyanate derivative. Key steps include:
    • Formation of the urea linkage via nucleophilic attack by the amine on the isocyanate carbonyl group.
    • Optimization of solvent polarity (e.g., dichloromethane or THF) to enhance intermediate solubility.
    • Temperature control (e.g., 0–25°C) to minimize side reactions like oligomerization .
  • Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are critical for isolating high-purity product .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm for o-tolyl and furan) and urea NH signals (δ 5.5–6.5 ppm).
    • ¹³C NMR : Confirms carbonyl carbons (δ 155–160 ppm) and furan heterocyclic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~313.15) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

  • X-Ray Diffraction : Single-crystal X-ray analysis using SHELXL provides precise bond lengths/angles, particularly for the urea moiety (C=O and N–H distances) and furan-tolyl spatial orientation.
  • Challenges : Disordered solvent molecules or flexible side chains may require constraints during refinement. Data collection at low temperatures (100 K) improves resolution .

Q. What mechanistic hypotheses explain the compound’s bioactivity, and how can they be validated experimentally?

  • Hypothesized Targets :
    • Kinase Inhibition : The urea group may act as a hydrogen-bond donor to ATP-binding pockets.
    • Epigenetic Modulation : Furan’s aromaticity could intercalate into DNA or interact with histone deacetylases .
  • Validation Methods :
    • Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., EGFR or HDACs) .
    • Biological Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. How do structural modifications (e.g., substituent position on furan or o-tolyl) impact physicochemical and biological properties?

  • Case Study :
    • Furan-3-yl vs. Furan-2-yl : Substitution at the 3-position may enhance metabolic stability compared to 2-position due to reduced oxidative susceptibility.
    • o-Tolyl vs. p-Tolyl : Ortho-methyl groups introduce steric hindrance, potentially reducing off-target interactions .
  • Experimental Design : Synthesize analogs and compare logP (HPLC retention times), solubility (shake-flask method), and cytotoxicity (MTT assays) .

Data Interpretation & Challenges

Q. How should researchers address contradictions in biological activity data across studies?

  • Potential Causes :
    • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
    • Impurity Artifacts : Trace solvents (e.g., DMSO residues) may skew results.
  • Resolution :
    • Reproducibility Tests : Repeat assays under standardized conditions (e.g., ATCC cell lines, ≤0.1% DMSO).
    • Orthogonal Validation : Confirm activity via SPR (binding affinity) and transcriptomics (pathway analysis) .

Q. What computational tools are recommended for predicting ADMET properties of this compound?

  • Software :
    • SwissADME : Predicts bioavailability radar (logP, TPSA) and CYP450 interactions.
    • ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀, hepatotoxicity).
  • Limitations : In silico models may underestimate furan-mediated hepatotoxicity; experimental validation via microsomal stability assays is advised .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks

TechniqueCritical Peaks/FeaturesReference
¹H NMRδ 6.8–7.2 ppm (o-tolyl), δ 5.8–6.2 ppm (urea NH)
FT-IR1640–1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H)
HRMS[M+H]⁺ = 313.15 (calculated)

Q. Table 2. Crystallographic Refinement Parameters

ParameterValue/DescriptionReference
Space GroupP2₁/c
R Factor<0.05 (high-resolution data)
Disordered RegionsSolvent molecules modeled with PART instructions

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.